molecular formula C26H22ClN3O2S B2883597 [5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892414-80-1

[5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2883597
CAS No.: 892414-80-1
M. Wt: 475.99
InChI Key: DMKAPGFEPXKLGD-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene core. Key structural elements include:

  • 2-Chlorophenyl substituent at position 5, which may influence electronic properties and receptor binding.
  • [(4-Methylphenyl)methyl]sulfanyl moiety at position 7, contributing to steric bulk and thioether-mediated interactions.
  • Methanol group at position 11, enabling hydrogen bonding and solubility modulation.

Properties

IUPAC Name

[5-(2-chlorophenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c1-15-7-9-17(10-8-15)14-33-26-21-11-20-18(13-31)12-28-16(2)23(20)32-25(21)29-24(30-26)19-5-3-4-6-22(19)27/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKAPGFEPXKLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol (CAS Number: 892414-80-1) is a complex organic molecule with potential biological activity. Its intricate structure suggests a variety of pharmacological properties that merit detailed investigation. This article explores the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C26H22ClN3O2SC_{26}H_{22}ClN_{3}O_{2}S with a molecular weight of 476.0 g/mol . The structure includes multiple functional groups that are commonly associated with biological activity, such as chlorophenyl and sulfanyl moieties.

Table 1: Basic Properties of the Compound

PropertyValue
CAS Number892414-80-1
Molecular FormulaC26H22ClN3O2S
Molecular Weight476.0 g/mol

Antibacterial Activity

Research has demonstrated that compounds with similar structural features exhibit significant antibacterial properties. In a study evaluating various synthesized compounds for their antibacterial effects against Salmonella typhi and Bacillus subtilis, several derivatives showed moderate to strong activity . The presence of the chlorophenyl group is often linked to enhanced antibacterial efficacy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been a focal point of research. Specifically, studies have indicated that derivatives containing similar triazole and sulfanyl functionalities possess strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes . These enzymes are critical in various physiological processes, making their inhibition a valuable therapeutic target.

Table 2: Enzyme Inhibition Data

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseStrong

Case Study 1: Antibacterial Screening

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized compounds similar to the target compound were tested against multiple bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Salmonella typhi. The study concluded that modifications to the sulfanyl group could enhance antibacterial properties .

Case Study 2: Enzyme Inhibitory Activity

A separate investigation focused on the enzyme inhibitory capabilities of compounds containing the triazole framework. The results demonstrated that several synthesized derivatives effectively inhibited AChE and urease, with implications for treating conditions like Alzheimer's disease and urinary tract infections respectively. The binding interactions were elucidated through docking studies, revealing significant affinities for the active sites of these enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Applications Key Data
[Target Compound] 2-Oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradecahexaene 5-(2-Cl-Ph), 7-[(4-Me-Ph)CH₂S], 14-Me, 11-CH₂OH Hypothesized CNS/antimicrobial activity N/A (limited direct data)
12-(4-Cl-Ph)-7-Me-10-Ph-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene Hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene 4-Cl-Ph, methyl, phenyl groups Crystallography study (no explicit bioactivity) X-ray bond lengths: C–C = 1.35–1.48 Å; C–N = 1.32–1.42 Å
Oxatricyclo[7.2.1.0²,⁷]dodecene-oxirane-ol Oxatricyclo + oxirane Hydroxyl, oxirane Docking score: -4.931 (vs. COX-2) Binding affinity comparable to diclofenac (-6.851)
Metconazole Cyclopentanol 4-Cl-Ph, triazole Agricultural fungicide LogP: 3.8; High stability in acidic conditions

Key Observations:

Core Structure Diversity :

  • The target compound’s 2-oxa-4,6,13-triazatricyclo core differs from the hexaazatricyclo system in , which has higher nitrogen content. This may reduce metabolic stability compared to purely hydrocarbon analogs .
  • The oxirane-containing analog in exhibits stronger COX-2 binding (-4.931 docking score), suggesting the target compound’s sulfanyl group may offer alternative interaction pathways.

Substituent Impact: The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl in metconazole . Positional isomerism here could alter target specificity (e.g., CYP450 inhibition vs. antifungal activity).

Physicochemical Properties: The methanol group at position 11 may improve aqueous solubility relative to non-polar analogs like the hexaazatricyclo compound . However, this could come at the cost of reduced blood-brain barrier penetration compared to methyl or phenyl substituents.

Research Findings and Hypotheses

  • Structural Insights: The target compound’s tricyclic framework shares topological similarities with Venlafaxine analogs (e.g., fused rings with heteroatoms), hinting at possible serotonin/norepinephrine reuptake inhibition .
  • Synthetic Challenges: The sulfanyl and methanol groups may complicate synthesis due to oxidation risks, contrasting with more stable triazole or methyl ether moieties in pesticides .

Q & A

Q. How can cross-disciplinary approaches enhance its application in drug discovery?

  • Methodological Answer :
  • Computational Docking : Screen against kinase homology models (e.g., EGFR or BRAF) using AutoDock Vina to prioritize in vitro targets .
  • Pharmacophore Mapping : Align the tricyclic core with known inhibitors (e.g., imatinib) to identify shared electrostatic features .

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